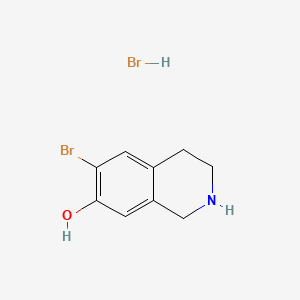
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is a brominated derivative of tetrahydroisoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is as follows:
Bromination Reaction: The starting material, 1,2,3,4-tetrahydroisoquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Hydrolysis: The brominated product is then subjected to hydrolysis to introduce the hydroxyl group at the 7th position, forming 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol.
Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 1,2,3,4-tetrahydroisoquinoline are brominated using industrial-grade bromine and solvents.
Continuous Hydrolysis: The brominated intermediate is continuously hydrolyzed in a reactor to ensure efficient conversion.
Salt Formation and Purification: The hydrobromide salt is formed and purified using crystallization techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are employed under basic conditions.
Major Products
Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-7-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels in biological systems.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural resemblance to these neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is unique due to the presence of both a bromine atom and a hydroxyl group on the tetrahydroisoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
2913278-69-8 |
|---|---|
Fórmula molecular |
C9H11Br2NO |
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Clave InChI |
IVIOXFYBNVPPGA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CC(=C(C=C21)Br)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
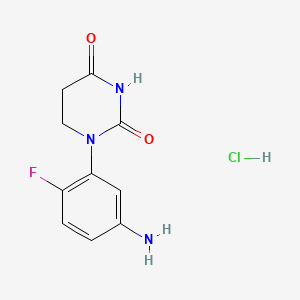
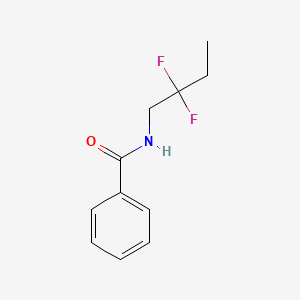

amine hydrochloride](/img/structure/B13462900.png)
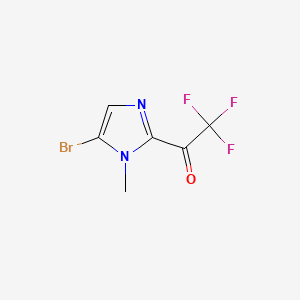

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)
![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
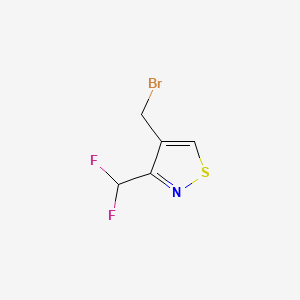
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)

